N'-benzyl-N'-(2-methylprop-2-enyl)butanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-benzyl-N’-(2-methylprop-2-enyl)butanediamide is an organic compound with a complex structure, featuring both benzyl and 2-methylprop-2-enyl groups attached to a butanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-N’-(2-methylprop-2-enyl)butanediamide typically involves the reaction of benzylamine with 2-methylprop-2-enylamine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of N’-benzyl-N’-(2-methylprop-2-enyl)butanediamide may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Material Handling: Ensuring the purity of benzylamine and 2-methylprop-2-enylamine.
Reaction Control: Monitoring temperature, pressure, and catalyst concentration to optimize the reaction.
Purification: Techniques such as crystallization or distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-N’-(2-methylprop-2-enyl)butanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the amide groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted amide derivatives.
Scientific Research Applications
N’-benzyl-N’-(2-methylprop-2-enyl)butanediamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-benzyl-N’-(2-methylprop-2-enyl)butanediamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-(2-methylprop-2-enyl)cyclooctanamine
- N-benzyl-2-methylpropan-1-amine hydrochloride
- N-methyl-N-propargylbenzylamine
Uniqueness
N’-benzyl-N’-(2-methylprop-2-enyl)butanediamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N'-benzyl-N'-(2-methylprop-2-enyl)butanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-12(2)10-17(15(19)9-8-14(16)18)11-13-6-4-3-5-7-13/h3-7H,1,8-11H2,2H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEQUZLYKRPTFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN(CC1=CC=CC=C1)C(=O)CCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.